Benzoic acid, 5-hydroxy-2-((4-hydroxy-3-(trifluoromethyl)phenyl)amino)-
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Overview
Description
Benzoic acid, 5-hydroxy-2-((4-hydroxy-3-(trifluoromethyl)phenyl)amino)- is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of hydroxyl and amino groups, as well as a trifluoromethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 5-hydroxy-2-((4-hydroxy-3-(trifluoromethyl)phenyl)amino)- typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of boronic acids with halides in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 5-hydroxy-2-((4-hydroxy-3-(trifluoromethyl)phenyl)amino)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated and sulfonated products.
Scientific Research Applications
Benzoic acid, 5-hydroxy-2-((4-hydroxy-3-(trifluoromethyl)phenyl)amino)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzoic acid, 5-hydroxy-2-((4-hydroxy-3-(trifluoromethyl)phenyl)amino)- involves its interaction with specific molecular targets and pathways. The hydroxyl and amino groups can form hydrogen bonds with biological molecules, affecting their function. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 3,4,5-trihydroxy-: Similar structure but lacks the trifluoromethyl group.
Benzoic acid, 2-amino-3-hydroxy-: Contains an amino group but lacks the trifluoromethyl group.
4-(Trifluoromethyl)benzoic acid: Contains the trifluoromethyl group but lacks the hydroxyl and amino groups.
Uniqueness
The presence of both hydroxyl and amino groups, along with the trifluoromethyl group, makes benzoic acid, 5-hydroxy-2-((4-hydroxy-3-(trifluoromethyl)phenyl)amino)- unique
Properties
CAS No. |
76874-95-8 |
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Molecular Formula |
C14H10F3NO4 |
Molecular Weight |
313.23 g/mol |
IUPAC Name |
5-hydroxy-2-[4-hydroxy-3-(trifluoromethyl)anilino]benzoic acid |
InChI |
InChI=1S/C14H10F3NO4/c15-14(16,17)10-5-7(1-4-12(10)20)18-11-3-2-8(19)6-9(11)13(21)22/h1-6,18-20H,(H,21,22) |
InChI Key |
ZSUPWVOAEVDEBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC2=C(C=C(C=C2)O)C(=O)O)C(F)(F)F)O |
Origin of Product |
United States |
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